molecular formula C8H12N2 B12614299 (Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine CAS No. 908301-44-0

(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine

Cat. No.: B12614299
CAS No.: 908301-44-0
M. Wt: 136.19 g/mol
InChI Key: KDCAQOSOCPXIIX-UHFFFAOYSA-N
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Description

(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine is a unique organic compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic framework provides a rigid structure, which can influence the compound’s reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine typically involves the reaction of a bicyclic ketone with hydrazine. One common method is the condensation of bicyclo[4.2.0]oct-2-en-7-one with hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hydrazine, which is a hazardous reagent.

Chemical Reactions Analysis

Types of Reactions: (Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines.

Scientific Research Applications

(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its rigid bicyclic structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The hydrazine moiety can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Bicyclo[4.2.0]oct-2-en-7-one: The ketone precursor used in the synthesis of (Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine.

    Hydrazine Derivatives: Compounds with similar hydrazine functional groups, such as phenylhydrazine or benzylhydrazine.

Uniqueness: this compound is unique due to its rigid bicyclic structure combined with the reactive hydrazine moiety. This combination allows for specific reactivity and interactions that are not observed in simpler hydrazine derivatives or other bicyclic compounds.

Properties

CAS No.

908301-44-0

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

7-bicyclo[4.2.0]oct-2-enylidenehydrazine

InChI

InChI=1S/C8H12N2/c9-10-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5,9H2

InChI Key

KDCAQOSOCPXIIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC2=NN)C=C1

Origin of Product

United States

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